STANNOUS CAPROATE PRACTICAL GRADE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

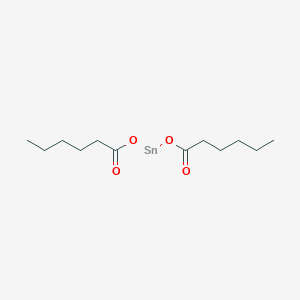

STANNOUS CAPROATE PRACTICAL GRADE is an organotin compound characterized by the presence of two hexanoyloxy groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of di(hexanoyloxy)tin typically involves the reaction of tin(IV) chloride with hexanoic acid in the presence of a suitable base. The reaction proceeds as follows:

SnCl4+2C6H11COOH→Sn(OCOC5H11)2+2HCl

The reaction is usually carried out in an inert atmosphere to prevent the oxidation of tin and is followed by purification steps such as recrystallization to obtain the pure compound.

Industrial Production Methods: Industrial production of di(hexanoyloxy)tin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: STANNOUS CAPROATE PRACTICAL GRADE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: Reduction reactions can convert di(hexanoyloxy)tin to lower oxidation states of tin.

Substitution: The hexanoyloxy groups can be substituted with other ligands, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.

Major Products:

Oxidation: Tin oxides (e.g., SnO2).

Reduction: Lower oxidation state tin compounds (e.g., Sn(II) derivatives).

Substitution: Various organotin derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Appearance : Off-white powder

- Molecular Weight : 293.88 g/mol

- Purity : Typically around 97%

- Storage Conditions : Should be stored at room temperature in a sealed container

Catalytic Applications

Stannous caproate serves as an effective catalyst in several chemical reactions, particularly in the polymerization processes:

- Polyurethane Production : It is commonly used as a catalyst in the production of flexible polyurethane foams, which are utilized in bedding and furniture manufacturing. The compound facilitates the reaction between polyols and isocyanates to form polyurethane polymers .

- Ring-Opening Polymerization (ROP) : Stannous caproate can initiate ROP of cyclic esters, such as lactides, leading to the synthesis of polylactic acid (PLA). This application is significant for producing biodegradable plastics .

Applications in Drug Delivery Systems

The biocompatibility and biodegradability of polymers synthesized using stannous caproate make it suitable for pharmaceutical applications:

- Polycaprolactone (PCL) Synthesis : Stannous caproate is employed in the synthesis of PCL, a polymer that has gained attention for drug delivery applications due to its slow degradation rate and ability to be functionalized. PCL can be used to create drug delivery systems that respond to specific stimuli .

- Anticancer Drug Delivery : Research indicates that PCL-based systems can encapsulate anticancer drugs effectively, allowing for controlled release and targeted therapy. The low toxicity of tin(II) ions enhances its suitability for medical applications .

Industrial Applications

Beyond catalysis and pharmaceuticals, stannous caproate finds use in various industrial processes:

- Stabilizers : The compound acts as a stabilizer in food products, particularly in tomato-based items where it helps maintain quality during processing and storage .

- Coatings and Adhesives : It can also be utilized in coatings and adhesives where its catalytic properties enhance the curing processes.

Case Study 1: Polyurethane Foam Production

In a study examining the efficiency of stannous caproate as a catalyst for polyurethane foam production, it was found that varying concentrations of the catalyst significantly influenced foam density and mechanical properties. Optimal results were achieved with concentrations around 0.5% by weight, leading to improved flexibility and durability of the final product.

Case Study 2: Drug Delivery Systems

A recent investigation into PCL synthesized with stannous caproate demonstrated its potential in delivering anticancer drugs. The study reported that drug-loaded PCL micelles exhibited a controlled release profile over several days, effectively maintaining therapeutic levels while minimizing side effects.

Mecanismo De Acción

The mechanism by which di(hexanoyloxy)tin exerts its effects varies depending on the application:

Comparación Con Compuestos Similares

STANNOUS CAPROATE PRACTICAL GRADE can be compared with other organotin compounds such as:

Di-n-butyltin oxide (DBTO): Used as a catalyst in esterification reactions and as a stabilizer for PVC.

Di-n-octyltin oxide (DOTO): Similar applications as DBTO but with different solubility and reactivity profiles.

Dimethyltin dichloride (DMTC): Used in the production of polyurethane catalysts and as a coating material for glass.

Uniqueness: this compound is unique due to its specific hexanoyloxy ligands, which impart distinct solubility and reactivity characteristics compared to other organotin compounds. This makes it particularly suitable for applications requiring specific solubility and reactivity profiles.

Propiedades

Número CAS |

13170-69-9 |

|---|---|

Fórmula molecular |

C12H22O4Sn |

Peso molecular |

349 g/mol |

Nombre IUPAC |

di(hexanoyloxy)tin |

InChI |

InChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |

Clave InChI |

RRBRFYNWESTLOL-UHFFFAOYSA-L |

SMILES |

CCCCCC(=O)O[Sn]OC(=O)CCCCC |

SMILES canónico |

CCCCCC(=O)O[Sn]OC(=O)CCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.